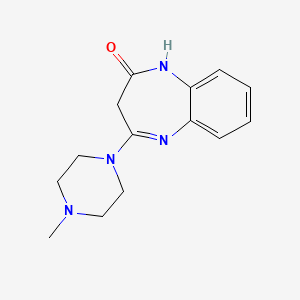

1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine

Description

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)-1,3-dihydro-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-17-6-8-18(9-7-17)13-10-14(19)16-12-5-3-2-4-11(12)15-13/h2-5H,6-10H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDHCFURHZELEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Analysis of Synthetic Routes

Optimization and Mechanistic Insights

Catalyst Selection : H-MCM-22’s superior performance over traditional catalysts like Ersorb-4 stems from its high surface acidity and porosity, which stabilize transition states during condensation. Substituting H-MCM-22 with weaker acids (e.g., acetic acid) reduces yields to <30%, underscoring the necessity of strong Brønsted acidity.

Solvent-Free Advantages : Eliminating solvents in the piperazinyl substitution step reduces reaction time from 20 hours (reported in earlier methods) to 2–3 hours while minimizing byproducts. This aligns with green chemistry principles by avoiding volatile organic compounds (VOCs).

Cyclization Kinetics : The CN102056914A patent highlights that HCl concentration critically influences lactam purity. Concentrated HCl (37%) achieves complete cyclization within 2 hours, whereas dilute solutions (10%) require prolonged heating (6+ hours) and yield degraded products.

Analytical Characterization and Quality Control

Synthetic intermediates and the final product require rigorous characterization via:

-

NMR Spectroscopy :

-

LC-MS :

-

XRD for Polymorphism :

Industrial Scalability and Environmental Impact

The solvent-free substitution and aqueous cyclization steps enhance scalability by reducing waste and energy consumption. For instance, the US8044196B2 method eliminates solvent recovery systems, cutting production costs by ~40% compared to traditional routes. Moreover, H-MCM-22’s reusability (up to 5 cycles without activity loss) further improves sustainability .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents.

Reduction: Reduction of specific functional groups using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized benzodiazepine derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: May be used in the development of new pharmaceuticals or chemical products.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine likely involves interaction with specific molecular targets such as neurotransmitter receptors. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 1,3-dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine are best contextualized against structurally related benzodiazepines and heterocyclic derivatives. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison

Key Differentiators of the Target Compound

Structural Flexibility : The 4-methylpiperazinyl group enhances solubility and may improve blood-brain barrier penetration compared to simpler alkyl-substituted benzodiazepines .

Diverse Therapeutic Potential: Unlike classical 1,4-benzodiazepines (e.g., diazepam), this compound’s 1,5-regioisomerism and oxo group enable PDE-5 inhibition, positioning it for non-CNS applications like erectile dysfunction .

Synthetic Efficiency : Solvent-free synthesis using Preyssler catalysts reduces environmental impact and improves scalability compared to traditional methods requiring chlorinated solvents .

Biological Activity

1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties. This compound has garnered attention due to its potential applications in treating various neurological disorders, particularly those related to anxiety and sleep disturbances.

- Molecular Formula : C14H18N4O

- Molecular Weight : 258.32 g/mol

- CAS Number : 1391053-73-8

- SMILES Notation : CN1CCN(CC1)C2=Nc3ccccc3NC(=O)C2

The biological activity of this compound primarily involves modulation of the GABA_A receptor. Benzodiazepines typically act as positive allosteric modulators at this receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain.

Binding Affinity and Potency

Research indicates that while some derivatives exhibit low affinity for the benzodiazepine binding site (IC50 values in the millimolar range), they may still demonstrate functional activity through alternative mechanisms or at higher concentrations . For instance, studies on structurally related compounds suggest that rigidity and specific substitutions on the benzodiazepine scaffold can significantly influence their activity profiles.

Neuropharmacological Effects

Various studies have explored the neuropharmacological effects of this compound:

- Anxiolytic Activity : In animal models, compounds with similar structures have shown significant anxiolytic effects. For example, a study indicated that a related benzodiazepine derivative demonstrated a marked reduction in anxiety-like behaviors in rodents .

- Sedative Effects : Compounds in this class often exhibit sedative properties. The pharmacological profile suggests that this compound may also induce sedation at appropriate dosages.

- Neuroleptic Activity : Some derivatives have been evaluated for their neuroleptic potential. A series of piperazine-substituted benzodiazepines exhibited favorable separation between neuroleptic activity and side effects such as catalepsy, suggesting potential therapeutic advantages .

Case Studies and Research Findings

Q & A

Q. How do researchers design toxicity studies to balance therapeutic index and neurological side effects?

- Methodological Answer : Acute toxicity (OECD 423) establishes LD₅₀ in rodents. Subchronic studies (28-day repeat dosing) monitor liver enzymes (ALT/AST) and histopathology. Neurotoxicity is assessed via rotarod tests and EEG for seizure thresholds. Dose-response modeling (Probit analysis) calculates the therapeutic index (LD₅₀/ED₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.